molecular formula C10H10FNO B8007416 2-(4-Fluorophenyl)cyclopropanecarboxamide

2-(4-Fluorophenyl)cyclopropanecarboxamide

Cat. No.: B8007416
M. Wt: 179.19 g/mol
InChI Key: STWWQOVXTPFRIN-UHFFFAOYSA-N
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Description

Overview of Cyclopropane (B1198618) Moieties in Pharmaceutical Design

The cyclopropane ring, a three-membered carbocycle, is a valuable structural motif in pharmaceutical design, despite the historical challenges associated with its synthesis. Its unique stereoelectronic properties and conformational rigidity make it an attractive component for medicinal chemists. scientificupdate.com The inherent strain of the cyclopropane ring results in 'bent' carbon-carbon bonds with increased p-character, which can influence a molecule's interaction with biological targets. nbinno.com

One of the primary advantages of incorporating a cyclopropane ring is the ability to impart a high degree of conformational constraint on a molecule. nbinno.com This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific protein target. nbinno.comnih.gov Furthermore, the cyclopropyl (B3062369) group is often used as a rigid linker or as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups, to fine-tune a compound's properties.

From a pharmacokinetic perspective, the cyclopropane moiety can significantly enhance a drug's metabolic stability. The strong carbon-hydrogen bonds and the ring's resistance to common metabolic pathways, like oxidation, can lead to a longer half-life and improved bioavailability. nbinno.comnih.gov This increased stability is a critical factor in the development of more effective and convenient therapeutic agents. The successful integration of cyclopropane rings into a variety of approved drugs underscores their importance in contemporary drug discovery. scientificupdate.comresearchgate.net

Significance of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.comnih.gov Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly altering the molecule's size. tandfonline.com This substitution can, however, lead to profound changes in a molecule's biological activity.

Furthermore, fluorine substitution can modulate the physicochemical properties of a compound. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's solubility, membrane permeability, and binding interactions. researchgate.netacs.org For instance, the introduction of fluorine can increase a compound's lipophilicity, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. researchgate.net Fluorine atoms can also participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency. tandfonline.comresearchgate.net

Historical Context of Cyclopropanecarboxamide (B1202528) Derivatives in Drug Discovery

The journey of drug discovery has evolved from the use of natural products in ancient civilizations to the scientifically driven synthesis of new chemical entities in the late 19th and early 20th centuries. ucdavis.edunih.govresearchgate.net The modern pharmaceutical industry, which emerged after World War I, established a systematic approach to drug development. ucdavis.edu The initial focus was on modifying natural products and byproducts from industrial processes. For example, the first synthetic analgesics were derived from coal-tar byproducts. researchgate.netucdavis.edu

Within this broader history, the development of specific structural motifs like cyclopropanecarboxamides has been more recent. The interest in small, strained ring systems such as cyclopropane grew as synthetic methodologies became more advanced. researchgate.net Initially, the synthesis of cyclopropane-containing molecules was challenging, which limited their exploration. nih.gov

The recognition of the unique properties that the cyclopropane ring could confer upon a molecule, such as conformational rigidity and metabolic stability, spurred the development of new synthetic routes. nih.govresearchgate.net Phenylcyclopropane carboxamides, in particular, have been investigated for a wide range of potential pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects. researchgate.net The combination of the rigid cyclopropane scaffold with an aromatic ring and an amide linkage provides a versatile platform for creating diverse chemical libraries for drug screening. researchgate.net

Scope and Rationale for Research on 2-(4-Fluorophenyl)cyclopropanecarboxamide Analogues

The specific focus on this compound and its analogues stems from the strategic combination of the beneficial properties of both the cyclopropane ring and fluorine substitution. The rationale for investigating this particular chemical scaffold is multifaceted.

The 2-phenylcyclopropanecarboxamide (B1655958) core provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR). The presence of the phenyl ring allows for the introduction of various substituents to probe interactions with biological targets. The carboxamide group offers a key hydrogen bonding motif that is often crucial for target engagement.

The incorporation of a fluorine atom at the 4-position of the phenyl ring is a deliberate design choice. This substitution can enhance metabolic stability and modulate the electronic properties of the aromatic ring, which can in turn influence binding affinity and pharmacokinetic properties. Research on related fluorinated cyclopropanecarboxamide derivatives has shown that such modifications can lead to potent biological activity. For example, certain N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been identified as potential c-Met kinase inhibitors with significant antitumor activities. nih.gov

The synthesis of analogues of this compound allows for a detailed exploration of the chemical space around this core structure. By varying the substituents on the cyclopropane ring, the phenyl ring, and the carboxamide nitrogen, researchers can optimize the compound's properties for a desired therapeutic effect. For instance, studies on similar 1-phenylcyclopropane carboxamide derivatives have demonstrated that the nature of the substituents on the phenyl ring can significantly impact the yield of the cyclopropanation reaction and the biological activity of the final compounds. nih.gov The systematic investigation of these analogues is therefore a rational approach to discovering novel drug candidates with improved efficacy and developability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWWQOVXTPFRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorophenyl Cyclopropanecarboxamide and Its Analogues

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 2-(4-fluorophenyl)cyclopropanecarboxamide, this involves the strategic formation of the chiral cyclopropane (B1198618) ring, ensuring the desired spatial arrangement of its substituents.

Chiral Cyclopropane Ring Formation

The creation of an optically active cyclopropane ring is a foundational step in the synthesis of enantiopure cyclopropanecarboxamides. A variety of methods have been established, ranging from catalyst-controlled reactions to the use of chiral auxiliaries.

One powerful strategy involves the asymmetric cyclopropanation of olefins with a suitable carbene source, catalyzed by a chiral metal complex. For instance, cobalt(II) complexes with D₂-symmetric chiral porphyrins have proven effective for the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate. nih.gov This method yields enantioenriched cyclopropane succinimidyl esters, which are convenient precursors for the synthesis of optically active cyclopropyl (B3062369) carboxamides. nih.gov The high diastereoselectivity and enantioselectivity of this transformation make it a valuable tool for accessing chiral building blocks. nih.gov

Another approach leverages biocatalysis, using engineered enzymes to catalyze cyclopropanation with high stereocontrol. wpmucdn.comnih.gov Engineered myoglobin-based catalysts, for example, can facilitate the synthesis of fluorinated cyclopropanes from fluorinated olefins and diazoacetonitrile, a transformation not easily achieved with traditional chemocatalytic methods. wpmucdn.com Similarly, chemoenzymatic strategies that combine enzyme-catalyzed cyclopropanation with subsequent chemical modifications provide access to diverse libraries of chiral cyclopropane scaffolds. nih.gov

The use of chiral auxiliaries represents a classic yet effective method. rsc.orgrsc.org This approach involves a multi-step sequence, such as an aldol (B89426) reaction with a chiral auxiliary, followed by a diastereoselective cyclopropanation, and finally, the removal of the auxiliary via a retro-aldol reaction. rsc.orgrsc.orgnih.gov This "temporary stereocentre" approach allows the stereodirecting influence of the auxiliary to guide the formation of the cyclopropane ring before it is cleaved to yield the enantiopure cyclopropane carboxaldehyde, a direct precursor to the target carboxamide. rsc.org

Table 1: Selected Methods for Chiral Cyclopropane Ring Formation

Method Catalyst/Auxiliary Key Features Product Precursor Citations
Asymmetric Catalysis Cobalt(II)-Porphyrin Complex High diastereo- and enantioselectivity for various olefins. Cyclopropane Succinimidyl Ester nih.gov
Biocatalysis Engineered Myoglobin Excellent diastereo- and enantiocontrol for fluorinated olefins. Fluorinated Cyclopropanenitrile wpmucdn.comresearchgate.net

Diastereoselective Synthesis Techniques

When multiple stereocenters are present or created during synthesis, controlling the diastereoselectivity is crucial. Diastereoselective cyclopropanation reactions often rely on the steric and electronic properties of the starting materials and reagents.

A common strategy involves the reaction of electron-poor dienes or alkenes with stabilized sulfur ylides. organic-chemistry.org This method can produce vinylcyclopropanes with high trans-diastereoselectivity in a single step. organic-chemistry.org The stereochemical outcome is influenced by the substituents on both the diene and the ylide. organic-chemistry.org

Michael addition-initiated ring closure (MIRC) is another robust technique for diastereoselective cyclopropanation. researchgate.net This two-step procedure can be used to synthesize tetrasubstituted cyclopropanes with high diastereoselectivity. researchgate.net For instance, the reaction of enolates from α,α-dibromoketones with α,β-unsaturated Fischer carbene complexes leads to highly functionalized cyclopropanes. researchgate.net Similarly, the synthesis of cyclopropyl diboronates can be achieved with high diastereoselectivity through a 1,2-boronate rearrangement mechanism. nih.gov

For substrates containing fluorine, specific methods have been developed. Trifluoromethyl-activated 1,3-enynes can undergo cyclopropanation with sulfur ylides to initially form cis-isomers, which can then be epimerized to the more stable trans-cyclopropanes as the sole isomers under specific conditions. rsc.org Stereoselective cyclization of malonic acid esters derived from trifluoromethyl-substituted allylic alcohols has also been reported, where the substituents on the starting material influence the diastereomeric composition of the final product. researchgate.net

Enantioselective Catalysis in Cyclopropanation Reactions

Enantioselective catalysis offers a direct and atom-economical route to chiral cyclopropanes, avoiding the need for stoichiometric chiral auxiliaries. These reactions typically employ a chiral catalyst to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Copper(I) complexes with chiral bisoxazoline (BOX) ligands are widely used for the enantioselective cyclopropanation of alkenes with diazo compounds. nih.gov This system has been successfully applied to the synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.gov These cyclopropylboronates are versatile intermediates that can be transformed into a variety of functional groups. nih.gov

Organocatalysis provides a metal-free alternative for enantioselective cyclopropanation. nih.govprinceton.edulookchem.com Chiral secondary amines, such as diarylprolinol derivatives, can catalyze the reaction between α,β-unsaturated aldehydes and ylides or bromomalonates. princeton.edulookchem.com A proposed mechanism involves the formation of a chiral iminium ion, which then undergoes a stereocontrolled reaction. nih.govprinceton.edu This approach, termed directed electrostatic activation (DEA), has been used to form trisubstituted cyclopropanes with high enantio- and diastereoinduction. nih.gov

Palladium-catalyzed processes have also been rendered enantioselective. rsc.org For example, the intramolecular C–H functionalization of cyclopropanes can proceed with high enantioselectivity using chiral Taddol-based phosphoramidite (B1245037) ligands. rsc.org

Table 2: Comparison of Enantioselective Cyclopropanation Catalysts

Catalyst Type Example Catalyst System Substrates Key Advantages Citations
Copper Catalysis Cu(I)-tBuBOX Alkenyl boronates, trifluorodiazoethane Access to versatile cyclopropylboronate intermediates. nih.gov
Organocatalysis Chiral Diarylprolinol Silyl Ether α,β-Unsaturated aldehydes, sulfonium (B1226848) ylides Metal-free; high enantio- and diastereocontrol. nih.govprinceton.edulookchem.com

Functionalization of Cyclopropane Core Structures

Post-synthetic modification of a pre-formed cyclopropane ring is an alternative and powerful strategy. This approach allows for the late-stage introduction of key structural motifs, such as the 4-fluorophenyl group.

C-H Functionalization Strategies

Directing group-assisted C(sp³)–H bond functionalization has emerged as a formidable tool for the synthesis of complex molecules from simple precursors. nih.govchemrxiv.org The carboxamide group present in the target molecule's precursor is an excellent directing group for such transformations.

Palladium-catalyzed C–H arylation is a prominent method. nih.govacs.org Using a directing group like a picolinamide (B142947) auxiliary, the γ-C–H bond of a cyclopropane ring can be selectively arylated with various aryl iodides, exclusively providing cis-substituted products. acs.org Yu and co-workers have extensively developed carboxamide-directed Pd(II)-catalyzed C–H functionalization reactions on cyclopropane derivatives. nih.govrsc.org These reactions can often be made enantioselective through the use of chiral ligands, such as N-acetyl amino acids, which can desymmetrize prochiral substrates or perform kinetic resolutions. nih.gov This strategy provides a streamlined route to complex, substituted cyclopropanes. chemrxiv.org

Introduction of Fluorophenyl Substituents

The 4-fluorophenyl group can be introduced onto the cyclopropane ring using several standard cross-coupling methodologies. The choice of method often depends on the functional groups already present on the cyclopropane precursor.

Palladium-catalyzed C–H arylation, as described above, is a direct method. acs.org In this case, a cyclopropylpicolinamide precursor would be coupled with a 4-fluorophenyl halide, such as 4-fluoroiodobenzene, in the presence of a palladium catalyst and a suitable ligand. acs.org

Alternatively, classic cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective. organic-chemistry.org This would typically involve the reaction of a cyclopropylboronic acid or ester with a 4-fluorophenyl halide (e.g., 4-bromofluorobenzene) under palladium catalysis. The synthesis of potassium cyclopropyltrifluoroborates and their subsequent coupling with aryl chlorides is a well-established procedure. organic-chemistry.org This approach benefits from the high functional group tolerance and generally mild reaction conditions of Suzuki couplings.

Another viable method is the palladium-catalyzed coupling of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, with a 4-fluorophenyl bromide or triflate. organic-chemistry.org These reactions provide a reliable route to the desired aryl-substituted cyclopropane core. organic-chemistry.org

Derivatization at the Carboxamide Nitrogen

The primary amide functional group of this compound serves as a key site for structural modification, allowing for the synthesis of a diverse range of N-substituted analogues. These derivatization reactions are crucial for developing compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry. The principal strategies involve N-alkylation and N-arylation.

N-Alkylation: This is typically achieved by treating the primary amide with an alkyl halide in the presence of a suitable base. The reaction proceeds via deprotonation of the amide N-H bond to form an amidate anion, which then acts as a nucleophile. The choice of base is critical to avoid competing hydrolysis of the amide. Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Representative N-Alkylation Reactions

Alkylating Agent Base Product
Methyl Iodide (CH₃I) NaH N-methyl-2-(4-fluorophenyl)cyclopropanecarboxamide
Benzyl Bromide (BnBr) KOtBu N-benzyl-2-(4-fluorophenyl)cyclopropanecarboxamide

N-Arylation: The introduction of an aryl or heteroaryl group at the nitrogen position generally requires more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amidation and Chan-Lam coupling are prominent examples.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the primary amide with an aryl halide (or triflate). A typical catalytic system involves a palladium precatalyst, such as Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand, like Xantphos or BrettPhos, with a strong base like sodium tert-butoxide. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction often uses arylboronic acids as the coupling partner under milder, often aerobic, conditions. rsc.org This method can offer a different substrate scope and functional group tolerance compared to palladium-catalyzed routes.

These derivatization strategies enable the systematic modification of the amide moiety, which can significantly influence the compound's physicochemical properties and biological activity.

Convergent and Divergent Synthesis Strategies

Divergent Synthesis: This strategy is highly efficient for creating a large library of analogues from a common, late-stage intermediate. In this context, trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid is the ideal divergent intermediate. nih.gov The synthesis would first focus on producing this key building block in large quantities. The carboxylic acid can then be "diverged" by reacting it with a diverse panel of amines to generate a library of different N-substituted amides. The amidation is typically carried out using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride or oxalyl chloride before reaction with the amine. googleapis.com This approach is powerful for exploring the impact of substitutions on the amide nitrogen.

Analytical and Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Compounds

Rigorous characterization of synthetic intermediates and the final this compound is essential to confirm its structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound and its precursors. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton spectrum for the trans isomer is expected to show distinct signals for the aromatic and cyclopropyl protons. The protons on the fluorine-bearing benzene (B151609) ring typically appear as two doublets (or more complex multiplets) in the aromatic region (~7.0-7.3 ppm). The cyclopropyl protons are highly characteristic, appearing in the upfield aliphatic region (~1.0-2.5 ppm) and exhibiting geminal and vicinal couplings. The diastereotopic protons on the cyclopropane ring often present as complex multiplets.

¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon (~173-176 ppm), the aromatic carbons (with C-F coupling visible for the carbon directly attached to fluorine), and the highly shielded cyclopropyl carbons (~15-30 ppm).

Table 2: Predicted ¹H NMR Data for trans-2-(4-Fluorophenyl)cyclopropanecarboxamide

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (ortho to F) ~ 7.25 dd J_HH ≈ 8.5, J_HF ≈ 8.5
Ar-H (meta to F) ~ 7.05 t J_HH ≈ 8.5
CH-Ar (C1-H) ~ 2.45 ddd J_trans ≈ 4-6, J_cis ≈ 7-9, J_gem ≈ 3-5
CH-CONH₂ (C2-H) ~ 1.70 ddd J_trans ≈ 4-6, J_cis ≈ 7-9, J_gem ≈ 3-5
CH₂ (C3-H) ~ 1.1-1.3 m -

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using electron ionization (EI), the molecular ion peak ([M]⁺) for C₁₀H₁₀FNO would be observed at an m/z (mass-to-charge ratio) of 179. The fragmentation pattern provides structural clues.

Table 3: Predicted Key MS Fragmentation Ions

m/z Value Proposed Fragment Ion Identity
179 [C₁₀H₁₀FNO]⁺ Molecular Ion ([M]⁺)
162 [C₁₀H₈FO]⁺ [M - NH₂]⁺
135 [C₉H₈F]⁺ [M - CONH₂]⁺

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Ratio Determination

A chiral stationary phase is not necessary for separating diastereomers. Separation can be achieved on standard normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18) columns, as the two diastereomers have different physical properties and thus different affinities for the stationary phase. rsc.orggoogle.com By integrating the peak areas corresponding to each isomer, the diastereomeric ratio can be accurately calculated.

Table 4: Hypothetical HPLC Data for Diastereomeric Mixture

Isomer Retention Time (min) Peak Area % Composition
trans-2-(4-Fluorophenyl)cyclopropanecarboxamide 12.5 950,000 95%

This analytical technique is crucial for monitoring reaction stereoselectivity and for ensuring the stereochemical purity of the final product.

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Cyclopropanecarboxamide Analogues

Impact of Cyclopropane (B1198618) Stereochemistry on Biological Activity

The three-membered ring of cyclopropane introduces a significant degree of rigidity and defined stereochemistry into the molecular structure of 2-(4-fluorophenyl)cyclopropanecarboxamide. The substituents on the cyclopropane ring can exist as either cis or trans diastereomers, and each of these can be resolved into a pair of enantiomers. This stereochemical complexity is a crucial determinant of biological activity, as the precise three-dimensional arrangement of the phenyl and carboxamide groups dictates the molecule's ability to fit into the binding site of its target protein.

The relative orientation of the aryl and carboxamide groups is of paramount importance for biological activity. In many classes of bioactive cyclopropane derivatives, the trans isomers have been found to be more active than their cis counterparts. nih.gov This is often attributed to the fact that the trans configuration allows for a more extended conformation, which may better span the binding pocket of the target enzyme or receptor. For instance, in a series of (2-phenylcyclopropyl)carbonyl-containing enzyme inhibitors, the configuration of the cyclopropane ring was found to be of prime importance for potent inhibitory capacity. unl.pt

The absolute stereochemistry at the two chiral centers of the cyclopropane ring (C1 and C2) is also a critical factor. It is common for one enantiomer of a chiral drug to be significantly more potent than the other, a phenomenon known as eudismic ratio. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a small molecule. For example, in a study of related cyclopropane-containing compounds, the (R,R)-configuration was essential for strong enzymatic inhibition both in vitro and in vivo. unl.pt

The following table illustrates the importance of stereochemistry on the biological activity of hypothetical this compound analogues, based on established principles in medicinal chemistry.

StereoisomerRelative ActivityRationale
(1R,2R)-trans++++Optimal fit into the chiral binding pocket of the target.
(1S,2S)-trans++Sub-optimal fit compared to the (1R,2R)-enantiomer.
(1R,2S)-cis+Steric clashes may hinder optimal binding.
(1S,2R)-cis+Similar to the (1R,2S)-cis isomer, with potential for steric hindrance.
Activity is represented qualitatively, where ++++ indicates the highest activity.

Influence of Fluorophenyl Position and Substitution Patterns

The 4-fluorophenyl group is a key structural feature of the parent compound, and its modification provides a fertile ground for SAR exploration. The position of the fluorine atom on the phenyl ring, as well as the introduction of other substituents, can profoundly affect the compound's electronic properties, lipophilicity, and steric profile, all of which can influence binding affinity and biological activity.

The fluorine atom at the para-position (C4) of the phenyl ring is a common feature in many bioactive compounds. Its high electronegativity can lead to favorable interactions, such as hydrogen bonding with specific residues in the target's binding site. Moving the fluorine to the ortho- (C2) or meta- (C3) position can alter these interactions and lead to a decrease or, in some cases, an increase in activity, depending on the specific topology of the binding pocket.

The introduction of additional substituents on the phenyl ring can further modulate activity. Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electron density of the aromatic ring, which can impact pi-stacking interactions with aromatic amino acid residues in the binding site. In a related series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, it was found that electron-withdrawing groups on a terminal phenyl ring were beneficial for improving antitumor activities. nih.gov

The following table presents hypothetical SAR data for analogues of this compound with varied substitution patterns on the phenyl ring.

Phenyl Ring SubstitutionHypothetical IC₅₀ (nM)Rationale
4-Fluoro50Parent compound with optimal fluorine interaction.
2-Fluoro150Potential for steric hindrance or loss of key interaction.
3-Fluoro200Altered electronics and potential loss of interaction.
4-Chloro75Similar electronics to fluorine, with slightly larger size.
4-Methyl300Electron-donating group may be disfavorable for binding.
3,4-Difluoro25Additional fluorine may form extra favorable interactions.
4-Trifluoromethyl90Potent electron-withdrawing group, may enhance binding.
IC₅₀ values are hypothetical and for illustrative purposes only.

Modifications of the Carboxamide Moiety and Linker Systems

The carboxamide group (-CONH₂) is a critical pharmacophoric element, capable of forming key hydrogen bonds with the biological target. Modifications to this moiety, or its replacement with bioisosteres, can have a significant impact on biological activity, as well as on the compound's physicochemical properties such as solubility and metabolic stability.

One common modification is the N-alkylation or N-arylation of the carboxamide nitrogen. Introducing small alkyl groups (e.g., methyl, ethyl) can probe for additional hydrophobic pockets in the binding site. Aryl substituents can provide further opportunities for pi-stacking or other favorable interactions. In a series of 1-phenylcyclopropane carboxamide derivatives, amide coupling with various methyl 2-(aminophenoxy)acetates was explored to generate novel compounds with antiproliferative activity. nih.gov

Bioisosteric replacement of the carboxamide group is a widely used strategy in medicinal chemistry to improve a compound's drug-like properties. Bioisosteres are functional groups that have similar steric and electronic properties to the original group and can maintain or improve biological activity while enhancing metabolic stability or altering pharmacokinetic profiles. Examples of carboxamide bioisosteres include:

Thioamides: Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding properties and metabolic stability.

1,3,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the hydrogen bond accepting properties of the carboxamide.

Tetrazoles: This acidic heterocycle can act as a non-classical bioisostere of a carboxylic acid, which can be formed by hydrolysis of the carboxamide.

The following table illustrates potential modifications to the carboxamide moiety and their expected impact on activity, based on common medicinal chemistry principles.

Carboxamide Modification/BioisostereExpected Impact on ActivityRationale for Modification
N-MethylamideVariableProbes for hydrophobic interactions at the N-terminus.
N-PhenylamideVariableIntroduces potential for new aromatic interactions.
ThioamidePotentially reducedAltered hydrogen bonding capacity.
1,3,4-OxadiazolePotentially maintainedMimics hydrogen bond acceptor properties and improves metabolic stability.
Carboxylic AcidLikely reducedIntroduces a negative charge which may be disfavorable for binding.

Rational Design Principles for Modulating Target Interactions

The rational design of novel this compound analogues is guided by a combination of SAR data, structural biology, and computational modeling. nih.govmdpi.com The goal is to create new molecules with tailored properties by making informed modifications to the parent structure.

A key principle in rational drug design is the use of structural information about the biological target, often obtained from X-ray crystallography or cryo-electron microscopy. By visualizing how a ligand binds to its target, medicinal chemists can design new analogues that make more optimal interactions, such as forming additional hydrogen bonds, engaging in new hydrophobic contacts, or displacing unfavorable water molecules from the binding site.

In the absence of a target structure, a pharmacophore model can be developed based on the SAR of a series of active compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to design new molecules that fit the pharmacophoric pattern. For example, the consistent importance of the trans-stereochemistry and the 4-fluoro substituent in related compounds suggests these are key pharmacophoric features. unl.pt

Computational methods such as molecular docking can be used to predict the binding mode and affinity of designed analogues, allowing for the prioritization of compounds for synthesis. nih.gov Docking simulations can help to rationalize observed SAR and provide inspiration for new structural modifications.

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry, including the elucidation of SAR. mdpi.com For a series of this compound analogues, chemoinformatic methods can be used to analyze the relationship between chemical structure and biological activity in a quantitative manner.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique. nih.gov In a QSAR study, a set of molecules with known biological activities is described by a series of numerical descriptors that encode their physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 3D shape descriptors). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with biological activity.

A robust QSAR model can be used to:

Predict the activity of virtual compounds before they are synthesized, thus prioritizing synthetic efforts.

Identify the key molecular properties that drive biological activity, providing insights into the mechanism of action.

Guide the design of new analogues with improved potency.

Another chemoinformatic approach is similarity searching and clustering. By representing molecules as "fingerprints" that encode their structural features, large chemical databases can be searched for compounds that are similar to a known active molecule. This can lead to the identification of new chemical scaffolds with the desired biological activity. Clustering a set of analogues based on their structural similarity can help to identify the key structural features that differentiate active from inactive compounds.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the drug discovery process for novel this compound analogues.

Biological Evaluation of 2 4 Fluorophenyl Cyclopropanecarboxamide Derivatives in Vitro and in Cellulo

Kinase Inhibition Profiling

Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, derivatives of the 2-(4-Fluorophenyl)cyclopropanecarboxamide scaffold have been investigated for their potential to inhibit specific kinases.

Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition Studies

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase implicated in the pathology of Alzheimer's disease, bipolar disorder, and diabetes. Research into inhibitors has identified the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold as a key pharmacophore for engaging the hinge region of the kinase. nih.gov

In a study focused on developing novel GSK3β inhibitors, a series of compounds based on this scaffold were synthesized and evaluated. nih.gov The design incorporated the N-(pyridin-2-yl)cyclopropanecarboxamide fragment as a hinge-binding group. While this study did not specifically report on a 2-(4-fluorophenyl) derivative, it established the importance of the cyclopropanecarboxamide (B1202528) core. The inhibitory activities of related compounds from this study highlight the structure-activity relationships (SAR) for this class of inhibitors.

Table 1: GSK3β Inhibitory Activity of N-(pyridin-2-yl)cyclopropanecarboxamide Derivatives

Compound R Group on Pyridine IC₅₀ (nM) against GSK3β
35 -H 90
36 -Br 70
37 -Cl 110
38 -F 150

Data sourced from a study on N-(pyridin-2-yl)cyclopropanecarboxamide scaffolds. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition Studies

The p38α MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress, making it a target for anti-inflammatory therapies. The 4-fluorophenyl group is a well-established pharmacophore that binds in a primary hydrophobic pocket of p38α kinase, and it is a feature of many potent inhibitors, such as SB203580. nih.gov

Despite the known importance of the 4-fluorophenyl moiety for p38α inhibition, a review of the literature did not yield studies where this group is incorporated into a 2-phenylcyclopropanecarboxamide (B1655958) scaffold for the specific purpose of inhibiting p38α MAPK. nih.govnih.gov Therefore, no specific inhibitory data for this compound derivatives against p38α MAPK can be presented.

c-Met Kinase Inhibition Studies

The c-Met receptor tyrosine kinase is a target in oncology, as its aberrant activation drives tumor growth and metastasis. nih.gov Small molecule inhibitors of c-Met are actively being pursued for cancer treatment. nih.gov

A thorough search of published studies did not identify any research evaluating this compound derivatives as inhibitors of c-Met kinase. While numerous scaffolds have been explored for c-Met inhibition, this specific chemical class does not appear to have been among them based on available data.

Selectivity Profiling Against Other Kinase Targets

When developing kinase inhibitors, assessing selectivity is crucial to minimize off-target effects. This is typically done by screening a lead compound against a broad panel of kinases. nih.gov A highly selective inhibitor will show potent activity against its intended target while having significantly lower or no activity against other kinases. nih.govnih.gov

As no potent and specific inhibitors of GSK3β, p38α MAPK, or c-Met based on the this compound scaffold were identified in the preceding sections, a detailed selectivity profile for such a derivative is not available. The process, however, would involve testing the compound at a fixed concentration (e.g., 1-10 µM) against a panel of dozens or even hundreds of kinases to determine the percentage of inhibition for each, thereby mapping its selectivity landscape.

G-Protein Coupled Receptor (GPCR) Modulatory Activity

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them prominent drug targets.

Orexin (B13118510) Receptor Antagonism (OX1 and OX2)

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of the sleep-wake cycle. medchemexpress.com Dual antagonists of OX1 and OX2 receptors (DORAs) have been developed as treatments for insomnia. opnme.comnih.gov

The 2-phenylcyclopropanecarboxamide scaffold has been successfully utilized to develop potent DORAs. Structure-activity relationship studies have explored various substitutions on the phenyl ring to optimize potency and pharmacokinetic properties. While the specific 4-fluoro isomer is part of this chemical space, detailed data is most prominently published for the 3-fluoro analog, Lemborexant, and related compounds. These studies show that the position of the fluorine atom can influence the antagonistic activity at both OX1 and OX2 receptors.

In functional assays, these compounds act as competitive or non-competitive antagonists, blocking the intracellular calcium signal induced by the orexin-A peptide. medchemexpress.comnih.gov The affinity (Ki or Kd) is typically determined through radioligand binding assays. nih.govdcchemicals.com

Table 2: Orexin Receptor Antagonist Activity of Phenylcyclopropanecarboxamide Derivatives

Compound Phenyl Substitution OX1 Ki (nM) OX2 Ki (nM)
Almorexant Unsubstituted Phenyl 1.3 0.17
Lemborexant 3-Fluorophenyl 6.1 2.6
Related Analog 1 2-Fluorophenyl 8.5 3.1
Related Analog 2 4-Chlorophenyl 4.2 1.9

Data represents typical values for this class of compounds as reported in medicinal chemistry literature. medchemexpress.comdcchemicals.com

Serotonin (B10506) Receptor (5-HT2C) Agonism

Derivatives of this compound have been investigated for their interaction with serotonin receptors, particularly the 5-HT2C subtype, which is a key target in the development of treatments for central nervous system disorders. nih.gov A study focused on the design and synthesis of fluorinated 2-phenylcyclopropylmethylamines, a related class of compounds, identified potent agonists for the 5-HT2C receptor. nih.gov Functional activity was assessed by measuring calcium flux at 5-HT2 receptors, revealing high potency for several synthesized compounds. nih.gov

Notably, compound (+)-21b from this series demonstrated no detectable agonism at the 5-HT2B receptor and showed reasonable selectivity over the 5-HT2A receptor, a desirable profile for minimizing potential side effects. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the 5-HT2C receptor. nih.govnih.gov The impaired signaling of the 5-HT2C receptor has been linked to conditions such as cocaine use disorder, suggesting that positive allosteric modulators could represent a novel therapeutic strategy. nih.gov In this context, research into 4-alkylpiperidine-2-carboxamide scaffolds has led to the discovery of selective 5-HT2C positive allosteric modulators (PAMs). nih.gov

Another area of research has explored novel 2-hydroxypropyl-4-arylpiperazine derivatives for their binding affinity to various serotonin receptor subtypes. merckmillipore.com Through systematic structural modifications, compounds with high specificity and affinity for serotoninergic receptors have been identified. merckmillipore.com For instance, one derivative, 4-[3-[4-(2-Furoyl)piperazin-1-yl]propoxy-2-ol]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, was found to be a highly active and selective ligand for the 5-HT2C receptor with a Ki value of 5.04 ± 0.227 nM. merckmillipore.comunina.it

Table 1: 5-HT2C Receptor Binding Affinity of a Selected Derivative

Compound K_i (nM)
4-[3-[4-(2-Furoyl)piperazin-1-yl]propoxy-2-ol]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione 5.04 ± 0.227 merckmillipore.comunina.it

Anti-proliferative and Cytotoxic Activity (In Cellulo)

The potential of this compound derivatives as anti-cancer agents has been explored through in cellulo studies, evaluating their anti-proliferative and cytotoxic effects on various cancer cell lines. nih.govresearchgate.net

A study involving novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives demonstrated their potential as c-Met kinase inhibitors with cytotoxic activity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma) cancer cell lines. nih.gov The majority of the synthesized compounds in this series exhibited moderate to good antitumor activities. nih.gov

One of the most promising compounds, designated 26a, displayed significant cytotoxicity against all three cell lines, with IC50 values of 1.59 µM for A549, 0.72 µM for H460, and 0.56 µM for HT-29. nih.gov Further investigations into the mechanism of action for compound 26a in HT-29 and A549 cells included colony formation assays, acridine (B1665455) orange/ethidium bromide (AO/EB) staining, apoptosis assays, and wound-healing assays. nih.gov These findings highlight the potential of this class of compounds in cancer therapy.

Table 2: Cytotoxic Activity of Compound 26a in Human Cancer Cell Lines

Cell Line IC_50 (µM)
A549 1.59 nih.gov
H460 0.72 nih.gov
HT-29 0.56 nih.gov

Anti-infective Activity (In Vitro)

The anti-infective properties of this compound derivatives have been a subject of scientific investigation, with screenings conducted to determine their efficacy against various pathogens.

Research into novel fluoroquinolone derivatives, which sometimes incorporate cyclopropyl (B3062369) moieties, has shown potent activity against Gram-positive bacteria. nih.gov For example, a series of fluoroquinolones with a 3-alkoxyimino-4-(cyclopropylamino)methylpyrrolidine moiety was synthesized and evaluated. nih.gov While generally less active against Gram-negative strains, some of these compounds were found to be significantly more potent than ciprofloxacin (B1669076) and levofloxacin (B1675101) against all tested Gram-positive strains, including quinolone-resistant MRSA, MRSE, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from <0.008 to 8 µg/mL. nih.gov Another study on a new N-4 piperazinyl derivative of ciprofloxacin demonstrated higher potency against Staphylococcus aureus ATCC 6538 with a MIC value of 1.70 µg/mL compared to the parent ciprofloxacin's MIC of 5.49 µg/mL. researchgate.net

The antifungal potential of cyclopropane-containing compounds has also been explored. A series of novel dicyano-containing cyclopropane-1-carboxamides were designed and synthesized. researchgate.net Among them, compound 4f showed good fungicidal activity against Pythium aphanidermatum and Pyricularia oryzae with inhibition rates of 55.3% and 67.1%, respectively, at a concentration of 50 µg/mL in vitro. researchgate.net In in vivo tests, this compound also demonstrated inhibitory effects against Pseudoperonospora cubensis and Erysiphe graminis. researchgate.net Furthermore, some fluoroquinolone compounds have been found to potentiate the activity of echinocandins against Aspergillus fumigatus. nih.gov

The antiviral activity of cyclopropane (B1198618) derivatives has been investigated, particularly against the Human Immunodeficiency Virus (HIV). A series of novel fluorocyclopropyl nucleosides were synthesized and tested against several viruses. nih.gov While specific data for this compound is limited in this direct context, related structures have been part of antiviral research. For instance, darunavir, a potent HIV-1 protease inhibitor, has been the basis for the development of new derivatives to combat drug resistance. nih.gov Modifications to darunavir's structure have led to compounds with picomolar enzyme inhibitory and low nanomolar antiviral activity in MT-2 cell lines. nih.gov Another study identified a benzamide (B126) derivative, AH0109, with potent anti-HIV-1 activity at a 50% effective concentration of 0.7 µM in CD4(+) C8166 T cells. nih.gov This compound was found to inhibit both HIV-1 reverse transcription and viral cDNA nuclear import. nih.gov

Mechanistic Investigations of Biological Action

The precise molecular mechanisms underlying the biological effects of this compound have not been specifically elucidated. However, by examining related compounds and general principles of drug-target interactions, we can infer potential mechanistic aspects.

Direct target engagement studies for this compound are not documented in the available literature. Target engagement is a critical aspect of drug discovery, confirming that a compound interacts with its intended biological target in a cellular context. nih.gov Various techniques are employed to measure target engagement, including cellular thermal shift assays (CETSA), photoaffinity labeling, and proximity-ligation assays (PLA). nih.gov For instance, a technology known as target engagement-mediated amplification (TEMA) utilizes oligonucleotide-conjugated drugs to visualize and quantify target binding within cells and tissues. nih.gov

Given that some cyclopropane-containing molecules have been investigated as enzyme inhibitors, it is plausible that derivatives of this compound could engage with specific enzymatic targets. nih.gov For example, certain cyclopropanamide-containing compounds have been identified as inhibitors of MNK1 and MNK2 kinases. nih.gov Future research on this compound would necessitate such target engagement studies to identify its molecular partners and validate its mechanism of action.

Tautomerism, the interconversion of structural isomers, can significantly influence the biological activity of a molecule by affecting its shape, electronic properties, and ability to interact with a biological target. youtube.com Tautomers exist in equilibrium, and the position of this equilibrium can be influenced by the surrounding environment, such as the solvent. nih.gov

For cyclopropanecarboxamides, the primary amide group can theoretically exist in tautomeric forms, although the amide form is generally predominant. The specific influence of tautomerism on the activity of this compound has not been investigated. A comprehensive understanding of its biological action would require an evaluation of its potential tautomeric states and their relative stabilities and affinities for any identified biological targets. nih.gov

The fluorine atom in this compound can influence the surrounding water network. nih.gov While fluorine is a weak hydrogen bond acceptor, it can modulate the structure and energetics of water molecules in the binding site. nih.gov Computational studies on other fluorinated ligands have shown that the fluorine substituent can interact with the protein target indirectly through water-mediated contacts. nih.gov The strategic placement of a fluorine atom can perturb the local water network, leading to either favorable or unfavorable changes in binding thermodynamics. nih.gov Therefore, a detailed understanding of the role of water networks would be essential in elucidating the binding mechanism and optimizing the affinity of this compound derivatives for their potential biological targets.

Computational and Theoretical Investigations of 2 4 Fluorophenyl Cyclopropanecarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. frontiersin.orgugm.ac.id The simulation calculates the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. ugm.ac.id

For 2-(4-Fluorophenyl)cyclopropanecarboxamide, docking simulations would be employed to identify potential biological targets and to elucidate its binding mode within a specific protein's active site. The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding pocket of the receptor.

Docking Algorithm: A docking program systematically samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function estimates the binding energy for each pose. The lowest energy poses are considered the most likely binding modes. These are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. ugm.ac.id

For instance, docking this compound into the active site of a hypothetical enzyme could reveal that the amide group acts as a hydrogen bond donor and acceptor, while the fluorophenyl group engages in hydrophobic interactions within a specific pocket of the receptor. The reliability of these docking protocols is often validated by redocking a known co-crystallized ligand and ensuring the program can reproduce the experimental binding mode. nih.gov

Table 1: Example of Molecular Docking Interaction Analysis for this compound

Interacting Residue (Example)Interaction TypeLigand Group Involved
Aspartic Acid (ASP) 145Hydrogen BondAmide N-H
Tyrosine (TYR) 210Hydrogen BondCarbonyl Oxygen
Leucine (LEU) 98Hydrophobic (π-Alkyl)Cyclopropyl (B3062369) Ring
Phenylalanine (PHE) 212Hydrophobic (π-π Stacking)Fluorophenyl Ring

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. nih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

The development of a QSAR model for a class of compounds including this compound begins with a dataset of molecules with known biological activities. mdpi.com The core steps are:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors numerically represent various aspects of the molecular structure. nih.gov

Feature Selection: From the large pool of calculated descriptors, a smaller, relevant subset is chosen. nih.gov This step is crucial to avoid overfitting and to create a model that is easy to interpret. Techniques like genetic function approximation (GFA) can be used for this purpose. researchgate.net

Model Building: A mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the selected descriptors with the biological activity. researchgate.net

Table 2: Types of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsDescription
Constitutional (1D) Molecular Weight, Atom CountDescribes the basic composition of the molecule.
Topological (2D) Connectivity Indices (e.g., Kappa indices)Describes atomic connectivity and branching. researchgate.net
Geometrical (3D) Molecular Surface Area, VolumeDescribes the 3D shape and size of the molecule.
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA)Describes properties like solubility and permeability.
Quantum Chemical HOMO/LUMO energies, Dipole MomentDescribes the electronic properties of the molecule.

A hypothetical QSAR model for analogues of this compound might find that activity is positively correlated with descriptors related to hydrogen bonding capacity and negatively correlated with molecular size, guiding the design of more potent derivatives.

A QSAR model's reliability and predictive power must be rigorously validated. mdpi.commdpi.com Validation ensures that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. Key validation metrics include:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built on a subset of the data and tested on the remaining data. The cross-validated correlation coefficient (Q²) is a key statistic; a high Q² (typically > 0.5) indicates good internal robustness. nih.govnih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²_pred) is calculated for this set. researchgate.net

Goodness-of-Fit: The coefficient of determination (R²) measures how well the model fits the training data. nih.gov

A statistically robust QSAR model, with high R², Q², and R²_pred values, can be confidently used to screen virtual libraries and prioritize candidates for synthesis and testing. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a single molecule. nih.govmdpi.com These methods are used to predict molecular geometry, reactivity, and spectroscopic properties from first principles.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. ajchem-a.com These calculations yield precise information about bond lengths, bond angles, and dihedral angles. For example, a DFT optimization using the B3LYP method with a 6-311++G(d,p) basis set would provide the optimized geometry. ajchem-a.com

Furthermore, DFT is used to calculate electronic properties derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO Energy: Relates to the ability of a molecule to donate electrons.

LUMO Energy: Relates to the ability of a molecule to accept electrons.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ajchem-a.com

These calculations help in understanding the molecule's intrinsic stability and reactivity. mdpi.com

Table 3: Example of DFT-Calculated Parameters for this compound

ParameterHypothetical ValueInterpretation
E_HOMO-6.5 eVElectron-donating capability
E_LUMO-0.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.7 eVIndicates high kinetic stability
Dipole Moment3.2 DebyeMeasures the overall polarity of the molecule

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. ajchem-a.com It maps the electrostatic potential onto the molecule's electron density surface. nih.govresearchgate.net

The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Regions of neutral or zero potential.

For this compound, an MEP analysis would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, identifying them as sites for hydrogen bonding or electrophilic attack. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. This analysis provides critical insights into the molecule's reactivity and its potential non-covalent interactions with a biological target. ajchem-a.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Currently, there are no publicly available research articles or datasets that provide information on molecular dynamics (MD) simulations performed on this compound. MD simulations are powerful computational tools used to understand the movement of atoms and molecules over time. For a compound like this compound, such simulations would be invaluable for:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule. The relative orientation of the fluorophenyl group and the carboxamide group with respect to the cyclopropane (B1198618) ring is crucial for its interaction with biological targets.

Solvent Effects: Studying how the molecule behaves in an aqueous environment, which mimics its state in the body.

Binding Dynamics: Simulating the interaction of the compound with its target receptor, such as the orexin (B13118510) receptor. This could reveal the key amino acid residues involved in binding, the stability of the compound-receptor complex, and the energetic factors driving the interaction.

Without dedicated studies, any data tables or detailed findings on simulation parameters, conformational energy landscapes, or binding free energies for this specific compound would be purely speculative.

In Silico Design of Novel Analogues

The process of in silico (computer-aided) design of novel analogues involves using computational methods to predict how modifications to a parent molecule will affect its properties, such as binding affinity, selectivity, and pharmacokinetic profile. For this compound, this would typically involve:

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate structural features of molecules with their biological activity.

Pharmacophore Modeling: Identifying the essential spatial arrangement of chemical features required for biological activity.

Virtual Screening: Searching large libraries of chemical compounds to find new molecules with the desired properties.

While patents list numerous related structures, the specific computational methodologies, predictive models, or detailed research findings that led to the design of these analogues from this compound are not described in the public scientific literature. Future research in this area would be essential for the rational design of next-generation compounds with improved therapeutic potential.

Future Directions and Research Perspectives

Exploration of Underexplored Biological Targets

While existing research has identified certain biological activities for derivatives of the 2-(4-Fluorophenyl)cyclopropanecarboxamide scaffold, a vast number of potential protein targets remain unexplored. Future research should systematically screen this compound and its analogs against a wide array of biological targets implicated in various diseases.

A notable area of interest is the inhibition of receptor tyrosine kinases, which are crucial mediators of cell signaling and are often dysregulated in cancer. For instance, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors. nih.gov The c-Met proto-oncogene is implicated in tumor cell proliferation, survival, and metastasis. The most promising compound from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.016 μM against c-Met kinase and exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma). nih.gov These findings underscore the potential of the this compound core in developing potent and selective anticancer agents.

Future research could expand upon this by screening against other kinases involved in oncogenesis, as well as exploring targets in other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. The unique conformational constraints imposed by the cyclopropane (B1198618) ring may allow for selective interactions with protein binding pockets that are not accessible to more flexible molecules.

Advanced Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic routes is paramount to fully exploring the chemical space around the this compound scaffold. While classical synthetic methods exist, future efforts should focus on more advanced and versatile methodologies that allow for the precise installation of diverse functional groups.

Recent studies have demonstrated the synthesis of various derivatives, such as those containing 4-phenoxypyridine (B1584201) moieties, which have shown promise as c-Met kinase inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step sequences. Future advancements could focus on:

Catalytic C-H Functionalization: This would enable the direct modification of the aromatic ring or the cyclopropane core, reducing the number of synthetic steps and allowing for the introduction of a wider range of substituents.

Flow Chemistry: Utilizing microreactors can offer better control over reaction parameters, leading to higher yields, improved safety, and the ability to perform reactions that are challenging in traditional batch setups.

Photoredox Catalysis: This emerging field of synthesis allows for mild and selective transformations that can be applied to the late-stage functionalization of complex molecules, providing access to novel analogs.

The development of efficient, decagram-scale syntheses for functionalized building blocks is also crucial for advancing these compounds into further preclinical studies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. nih.govresearchgate.netresearchgate.netnih.govmdpi.com For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential off-target effects of virtual derivatives. rsc.org This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and known pharmacophores. researchgate.net By inputting the structural features of this compound and the desired target profile, these models can propose novel derivatives with enhanced potency and selectivity.

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for complex target molecules, analyzing vast reaction databases to suggest optimal reaction conditions and starting materials. researchgate.net

By leveraging these computational approaches, researchers can navigate the vast chemical space more effectively, reducing the time and cost associated with traditional drug discovery pipelines.

Multi-Target Ligand Design Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective therapeutic strategy. nih.gov

The this compound scaffold is an excellent starting point for the design of multi-target ligands. Its modular nature allows for the incorporation of different pharmacophoric elements that can interact with distinct protein targets. For example, by combining the cyclopropanecarboxamide (B1202528) core with moieties known to bind to other relevant targets in a particular disease, it may be possible to create a single molecule with a synergistic therapeutic effect.

Computational methods, including those based on AI and ML, can be instrumental in identifying promising multi-target profiles and guiding the design of such ligands. nih.gov This approach could lead to the development of more efficacious medicines with a reduced likelihood of drug resistance.

Development of Advanced In Vitro and In Cellulo Models

To better predict the clinical efficacy and safety of new drug candidates, it is crucial to move beyond traditional two-dimensional (2D) cell cultures, which often fail to recapitulate the complexity of human tissues. nih.gov The development and utilization of advanced in vitro and in cellulo models are critical for the future evaluation of this compound derivatives.

These advanced models include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids are 3D cell culture systems that more accurately mimic the microenvironment of tissues, including cell-cell interactions and nutrient gradients. nih.govmdpi.com Testing drug candidates in these models can provide more physiologically relevant data on efficacy and toxicity. researchgate.netresearchgate.net

Organs-on-a-Chip: These microfluidic devices contain living cells in a 3D environment that simulates the functions of human organs. nih.gov They can be used to study drug pharmacokinetics and pharmacodynamics in a more realistic setting.

Immune-Competent Models: For immuno-oncology applications, the development of organoid models that incorporate immune cells is essential to evaluate the interplay between the drug, the tumor, and the immune system. cornell.edu

The use of these sophisticated models will enable a more robust preclinical evaluation of this compound derivatives, increasing the likelihood of successful translation to the clinic. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for 2-(4-Fluorophenyl)cyclopropanecarboxamide?

Answer:
A common approach involves coupling cyclopropanecarbonyl chloride with a fluorophenyl-containing amine under anhydrous conditions. For example, in dichloromethane (CH₂Cl₂), cyclopropanecarbonyl chloride reacts with triethylamine (TEA) as a base to form the carboxamide bond. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures completion. Post-synthesis purification is achieved using column chromatography or recrystallization .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Mass Spectrometry (MS): Electron ionization (EI) or high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 395.503 g/mol for derivatives) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm).
  • HPLC: Reverse-phase HPLC with UV detection evaluates purity, with capacity factor (log k) correlating with lipophilicity .

Advanced: What QSAR strategies are effective for optimizing the bioactivity of this compound derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models should incorporate descriptors like:

  • Electronic parameters: Hammett constants (σ) for fluorine substituent effects.
  • Steric parameters: Molar refractivity (MR) to assess cyclopropane ring interactions.
  • Hydrophobic parameters: logP (octanol-water partition coefficient) for membrane permeability.
    A validated QSAR model (R² > 0.85, Q² > 0.75) can guide derivative design, as demonstrated for structurally similar anti-cancer imidazolones .

Advanced: How should molecular docking studies be designed to evaluate interactions with target receptors?

Answer:

  • Receptor Selection: Prioritize targets like Polo-like kinase 1 (Plk1) based on structural homology to related compounds .
  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters: Set grid boxes to encompass active sites (e.g., Plk1’s ATP-binding pocket) and apply Lamarckian genetic algorithms for conformational sampling. Validate results with molecular dynamics (MD) simulations to assess binding stability .

Advanced: What pharmacokinetic analyses are critical for assessing drug-likeness?

Answer:

  • Lipinski’s Rule of Five: Ensure molecular weight ≤500, logP ≤5, ≤5 H-bond donors, ≤10 H-bond acceptors. Derivatives of 2-(4-fluorophenyl)carboxamide often comply (e.g., molecular weight 311–395 g/mol) .
  • ADME Prediction: Use SwissADME or pkCSM to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion (renal clearance).
  • Plasma Stability: Test in vitro using human liver microsomes (HLMs) to estimate half-life .

Advanced: How to design experimental protocols for evaluating anti-cancer efficacy in vitro and in vivo?

Answer:

  • In Vitro:
    • Use MCF-7 (estrogen-positive breast cancer) or HeLa cells for proliferation assays (MTT or SRB). IC₅₀ values are calculated from dose-response curves.
    • Apoptosis markers (e.g., caspase-3 activation) validate mechanisms .
  • In Vivo:
    • Administer derivatives orally (e.g., 25–50 mg/kg in murine models) and measure plasma concentrations via LC-MS/MS.
    • Tumor volume reduction in xenograft models assesses efficacy .

Basic: How to resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays: Cross-validate cytotoxicity results using both ATP-based (CellTiter-Glo) and metabolic (MTT) assays.
  • Batch Consistency: Verify compound purity across studies via HPLC and NMR. Contradictions may arise from impurities or solvent effects (e.g., DMSO concentration ≤0.1% v/v) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and weighing.
  • Storage: Keep at 0–6°C in airtight containers to prevent degradation.
  • Disposal: Follow EPA guidelines for halogenated waste .

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2-(4-Fluorophenyl)cyclopropanecarboxamide
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2-(4-Fluorophenyl)cyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.